Amphetamine Hydrochloride

Catalog No.
S1911733
CAS No.
41820-21-7
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amphetamine Hydrochloride

CAS Number

41820-21-7

Product Name

Amphetamine Hydrochloride

IUPAC Name

1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H

InChI Key

SEVKYLYIYIKRSW-UHFFFAOYSA-N

SMILES

Array

solubility

Moderately Soluble
Slightly soluble in water
Soluble in ethanol, ether
1.74e+00 g/L

Canonical SMILES

CC(CC1=CC=CC=C1)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N

The exact mass of the compound Levamfetamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Levamfetamine is one of the first-line medications used to treat ADHD in both children and adults []. Research studies have explored its efficacy in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. These studies investigate the drug's effects on cognitive function, academic performance, and behavior in controlled settings [].

Investigating Cognitive Enhancement

Levamfetamine's ability to increase alertness and focus has led researchers to explore its potential for cognitive enhancement in healthy individuals []. Studies examine how the drug affects tasks requiring attention, working memory, and decision-making [, ]. This research helps to understand the neural mechanisms underlying these cognitive functions.

Studying Neurodegenerative Disorders

The effects of levamfetamine on alertness and cognitive function are also being investigated in the context of neurodegenerative disorders like Parkinson's disease and narcolepsy [, ]. Research explores whether the drug can improve symptoms such as fatigue, sleepiness, and cognitive decline associated with these conditions [, ].

Levamfetamine hydrochloride, also known as levomethamphetamine, is a chiral compound belonging to the class of phenethylamines. It is the S-enantiomer of methamphetamine and has the chemical formula C10H15NHClC_{10}H_{15}N\cdot HCl. This compound appears as white or off-white crystals or a crystalline powder and is soluble in water and ethanol. Levamfetamine hydrochloride is primarily recognized for its stimulant properties and has been used historically in various therapeutic contexts, although its medical use has diminished over time due to the potential for abuse associated with its more potent counterpart, methamphetamine .

Typical of amines and phenethylamines. Key reactions include:

  • Alkylation: Levamfetamine can participate in alkylation reactions where it reacts with alkyl halides to form more complex amines.
  • Hydroxylation: The compound can be hydroxylated, leading to the formation of hydroxymethamphetamine.
  • Oxidation: Under oxidative conditions, it can be converted into various metabolites, including amphetamine and other hydroxylated derivatives.

These reactions are significant in both synthetic chemistry and metabolic pathways within biological systems .

The synthesis of levamfetamine hydrochloride can be achieved through several methods:

  • Reduction of Ephedrine or Pseudoephedrine: One common method involves reducing ephedrine or pseudoephedrine using reducing agents such as lithium aluminum hydride or sodium borohydride. This process selectively produces levomethamphetamine.
  • Leuckart Reaction: Another synthetic route is the Leuckart reaction, where phenylacetone is reacted with formamide or its derivatives under acidic conditions to yield a racemic mixture of methamphetamine, which can then be resolved to isolate levomethamphetamine.
  • Reductive Amination: Phenylacetone can also undergo reductive amination with methylamine in the presence of a reducing agent to produce levamfetamine .

Levamfetamine hydrochloride has historically been used in various applications:

  • Therapeutic Use: It has been utilized in treating conditions like nasal congestion due to its vasoconstrictive properties.
  • Research: The compound is often used in pharmacological research to study the effects of stimulants on the central nervous system.

Despite its potential therapeutic applications, its use has significantly declined due to regulatory restrictions and concerns about abuse .

Levamfetamine hydrochloride interacts with several other substances:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to increased levels of catecholamines, resulting in hypertensive crises.
  • Antidepressants: It may enhance the effects of certain antidepressants due to its stimulant properties.
  • CYP2D6 Substrates: As a substrate for cytochrome P450 2D6, it may alter the metabolism of drugs processed by this enzyme, affecting their efficacy and safety profiles .

Levamfetamine hydrochloride shares structural similarities with several compounds within the phenethylamine family. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
MethamphetamineChiral variantMore potent CNS stimulant; higher abuse potential
AmphetamineStructural isomerUsed in ADHD treatment; less potent than methamphetamine
EphedrineStructural similarityUsed for respiratory issues; less CNS activity
PseudoephedrineStructural similarityPrimarily a decongestant; lower CNS effects

Levamfetamine's uniqueness lies in its specific stereochemistry as the S-enantiomer, which influences its pharmacological effects and potential therapeutic uses compared to its counterparts .

Molecular Formula and Structural Features

Levamfetamine hydrochloride, with the chemical identifier 41820-21-7 in the Chemical Abstracts Service registry, represents the hydrochloride salt form of the levorotatory enantiomer of amphetamine [1] [2]. The compound possesses the molecular formula C₉H₁₄ClN, corresponding to a molecular weight of 171.67 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-1-phenylpropan-2-amine hydrochloride [1] [3].

The structural architecture of levamfetamine hydrochloride is characterized by absolute stereochemistry, featuring one defined stereocenter out of one possible stereocenter [2]. This chiral center confers levorotatory optical activity to the molecule [4] [2]. The three-dimensional molecular arrangement can be represented through the International Chemical Identifier string: InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1, with the corresponding InChI Key SEVKYLYIYIKRSW-DDWIOCJRSA-N [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC@HN.Cl, which clearly indicates the stereochemical configuration at the chiral carbon [1] [2].

The parent compound, levamfetamine (CAS 156-34-3), has a molecular formula of C₉H₁₃N and molecular weight of 135.21 grams per mole [5] [4]. The hydrochloride salt formation involves the addition of hydrochloric acid to the basic amine functionality, resulting in the protonated ammonium chloride salt form that enhances aqueous solubility and pharmaceutical stability [1] [2].

Physicochemical Properties

Solubility and Partition Coefficients

Levamfetamine hydrochloride demonstrates significant water solubility, a characteristic that distinguishes it from the free base form [6] [7]. The compound readily dissolves in aqueous media, making it suitable for pharmaceutical formulations requiring high bioavailability [7] [8]. When dissolved in aqueous solutions, levamfetamine hydrochloride exhibits a pH of approximately 6 [6].

The enhanced water solubility of the hydrochloride salt compared to the free base form is attributed to the ionic nature of the salt, which facilitates hydrogen bonding interactions with water molecules [7] [8]. This solubility characteristic is particularly important for oral bioavailability, as amphetamine forms easily absorbed molecules that are highly lipid soluble once the drug crosses biological membranes [7].

Partition coefficient data for levamfetamine hydrochloride specifically has not been extensively reported in the literature [9]. However, the parent compound levamfetamine exhibits lipophilic characteristics that enable effective membrane penetration and central nervous system access [7] [8].

Thermal Stability and Melting Point

The thermal properties of levamfetamine hydrochloride indicate a melting point range of 171-173°C with decomposition [9]. This melting point range is consistent with the crystalline nature of the hydrochloride salt and provides important information for pharmaceutical processing and analytical method development [9].

The thermal stability profile shows that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [9] [10]. During thermal decomposition studies of related methamphetamine compounds, researchers have observed the formation of various volatile products including carbon monoxide, hydrogen cyanide, methane, and methylchloride when heated above 550°C [11]. The methylchloride formation is particularly noteworthy as it results from the hydrochloride form of the compound [11].

Crystallographic Analysis

The crystallographic structure of levamfetamine hydrochloride has been characterized through X-ray diffraction studies, providing detailed three-dimensional molecular arrangements [12] [13]. Crystal structure determinations have revealed that the compound crystallizes in a specific space group with defined unit cell parameters [12].

The crystallographic data demonstrates that levamfetamine hydrochloride molecules exist in a well-defined lattice structure, with the hydrochloride salt facilitating intermolecular interactions that stabilize the crystal packing [14]. These intermolecular interactions include hydrogen bonding between the protonated amine group and the chloride ion, as well as van der Waals interactions between adjacent molecules [14].

High-resolution crystal structure analysis has been instrumental in understanding the binding interactions of related compounds with therapeutic antibodies [13]. Such crystallographic studies reveal that the molecular conformation adopted in the solid state closely resembles the native conformation observed in biological systems [13].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of levamfetamine hydrochloride through analysis of both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable identification and quantification of the compound in pharmaceutical preparations [15] [17].

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the phenyl ring protons, typically appearing between 7.0 and 7.5 parts per million [15] [17]. The aliphatic region shows distinctive patterns for the methyl group attached to the chiral carbon, the methylene group connecting to the benzene ring, and the methine proton at the chiral center [15] [18].

A particularly diagnostic feature in amphetamine-type substances is the characteristic doublet pair separated by approximately 2 parts per million chemical shift, with no intervening signals [17]. This pattern corresponds to the α-methyl-ethylamine sidechain and serves as a key identifier for this class of compounds [17]. The coupling patterns and chemical shifts provide detailed information about the molecular environment and confirm the structural assignment [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework of the molecule [19]. The spectrum typically shows signals for the aromatic carbons of the benzene ring, the aliphatic carbons of the propylamine chain, and the methyl carbon [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides characteristic fragmentation patterns that enable identification and structural elucidation of levamfetamine hydrochloride [20] [21]. The molecular ion typically appears at mass-to-charge ratio 136 for the protonated form of levamfetamine (after loss of HCl), with subsequent fragmentation producing diagnostic daughter ions [20] [22].

The most prominent fragmentation pathway involves the formation of the tropylium ion at mass-to-charge ratio 91, which results from the loss of the ethylamine side chain [21] [23]. This fragmentation is particularly characteristic of phenylalkylamine compounds and provides a reliable diagnostic marker [21] [23]. Additional significant fragments include ions at mass-to-charge ratio 119, corresponding to the loss of ammonia from the molecular ion, and mass-to-charge ratio 65, representing further fragmentation of the aromatic system [20] [21].

The fragmentation pattern shows α-cleavage as the predominant fragmentation mode, which is typical for amine-containing compounds [21] [23]. The presence of the phenyl group stabilizes certain fragment ions through resonance delocalization, influencing the relative abundances observed in the mass spectrum [21] [23].

For analytical applications, multiple reaction monitoring methods typically employ the transition from mass-to-charge ratio 136 to 91 as the primary quantitative transition, with the transition from 136 to 119 serving as a confirmatory ion [20] [22]. These fragmentation patterns remain consistent across different ionization techniques and provide reliable identification criteria for forensic and pharmaceutical analysis [20] [24].

Table 1: Molecular Formula and Structural Features of Levamfetamine Hydrochloride
PropertyValue
Molecular FormulaC₉H₁₄ClN
IUPAC Name(2R)-1-phenylpropan-2-amine;hydrochloride
CAS Number41820-21-7
Molecular Weight171.67 g/mol
Parent Compound (CAS)Levamfetamine (156-34-3)
StereochemistryAbsolute
Defined Stereocenters1/1
Optical ActivityLevorotatory
InChIInChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1
InChI KeySEVKYLYIYIKRSW-DDWIOCJRSA-N
SMILESCC@HN.Cl
Table 2: Physicochemical Properties of Levamfetamine Hydrochloride
PropertyValueReference Source
Physical StateSolidChemSpider Database
AppearanceWhite crystalline powderSafety Data Sheets
Melting Point Range171-173°CLGC Standards SDS
Water SolubilitySolubleMultiple pharmaceutical sources
pH (aqueous solutions)Approximately 6CAMEO Chemicals Database
Vapor PressureNot determinedLGC Standards SDS
StabilityStable under normal conditionsLGC Standards SDS
Table 3: Optical Activity Parameters for Levamfetamine Hydrochloride
PropertyValueStandard Reference
Specific Rotation [α]²⁰ᴅ+18.5° to +21.5°USP Pharmacopeia
Test Solution Concentration16 mg/mLUSP Pharmacopeia
Solvent1.2 N hydrochloric acidUSP Pharmacopeia
Wavelength589.3 nm (sodium D-line)Standard polarimetry
Temperature20°CStandard polarimetry

Chiral Centers and Enantiomeric Configuration

Levamfetamine hydrochloride represents the hydrochloride salt form of the (R)-(-)-enantiomer of amphetamine, possessing a single chiral center at the alpha-carbon position (C-2) of the phenethylamine backbone [1] [2]. The absolute stereochemical configuration of levamfetamine hydrochloride has been definitively established through comprehensive analytical methodologies, including X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its (R)-configuration according to the Cahn-Ingold-Prelog priority rules [3] [4].

The molecular architecture of levamfetamine hydrochloride (C₉H₁₃N·HCl) exhibits a well-defined stereochemical framework characterized by a single asymmetric carbon center bearing four distinct substituents: a hydrogen atom, a methyl group, a benzyl moiety, and an amino group [1] [2]. The stereochemical assignment follows established priority ranking protocols, wherein the amino nitrogen possesses the highest priority, followed by the phenyl-attached carbon, the methyl carbon, and finally the hydrogen atom [3] [4]. When viewed along the carbon-hydrogen bond axis with the hydrogen atom positioned away from the observer, the priority sequence progresses in a clockwise direction, thereby establishing the (R)-absolute configuration [3] [4].

The enantiomeric purity of pharmaceutical-grade levamfetamine hydrochloride typically exceeds 99% enantiomeric excess, as determined through chiral high-performance liquid chromatography and capillary electrophoresis methodologies [3] [5]. This exceptional stereochemical purity is crucial for maintaining consistent pharmacological profiles and minimizing potential adverse effects associated with the presence of the more potent dextroamphetamine enantiomer [3] [5].

Stereochemical Configuration Data

PropertyLevamfetamine HydrochlorideReference
Molecular FormulaC₉H₁₃N·HCl [1] [2]
Absolute Configuration(R)-(-)-amphetamine [1] [3]
Optical ActivityLevorotatory (-) [1] [6]
Defined Stereocenters1/1 [1] [2]
Enantiomeric Excess (typical)>99% [3] [5]
Chiral Center Positionα-Carbon (C-2) [3] [4]
Priority Assignment (Cahn-Ingold-Prelog)R configuration [3] [4]
Stereochemical DesignationL-isomer [3] [7]

The optical activity of levamfetamine hydrochloride manifests as levorotatory behavior, rotating plane-polarized light in a counterclockwise direction when observed along the direction of light propagation [1] [6]. This optical rotation property serves as a fundamental physical characteristic for enantiomeric identification and purity assessment in analytical protocols [3] [8].

Comparative Analysis of Levo/Dextro Isomers

The pharmacological distinction between levamfetamine and dextroamphetamine enantiomers represents one of the most comprehensively studied examples of stereochemical influence on biological activity within the phenethylamine class of compounds [7] [9]. Extensive structure-activity relationship investigations have revealed profound differences in receptor binding affinities, neurotransmitter release potencies, and downstream pharmacological effects between these stereoisomers [7] [9].

Levamfetamine demonstrates a markedly different neurotransmitter transporter selectivity profile compared to its dextrorotatory counterpart [7] [9]. At the dopamine transporter, levamfetamine exhibits approximately four-fold lower affinity relative to dextroamphetamine, with dopamine release potency values of 27.7 nM versus 5.8-24.8 nM respectively [7] [9]. Conversely, at the norepinephrine transporter, levamfetamine demonstrates comparable or slightly enhanced binding affinity, with norepinephrine release potency values of 9.5 nM compared to 6.6-7.2 nM for dextroamphetamine [7] [9].

This differential transporter selectivity profile translates into distinct neurochemical and behavioral effects in vivo [7] [9]. Levamfetamine preferentially enhances noradrenergic neurotransmission while exerting comparatively modest effects on dopaminergic systems, resulting in pronounced peripheral sympathomimetic effects with reduced central nervous system stimulation [7] [9]. In contrast, dextroamphetamine exhibits more potent dopaminergic activity, correlating with enhanced central nervous system stimulation and euphorigenic potential [7] [9].

Comparative Receptor Binding Data

Receptor/TransporterLevamfetamine (R-isomer)Dextroamphetamine (S-isomer)Selectivity Ratio (L:D)Reference
Dopamine Transporter (DAT)Moderate affinityHigh affinity1:4.2 [7] [9]
Norepinephrine Transporter (NET)High affinityModerate affinity1:0.7 [7] [9]
Serotonin Transporter (SERT)Low affinityLow affinitySimilar [7] [9]
Dopamine Release (EC₅₀)27.7 nM5.8-24.8 nM1:4.8 [7] [9]
Norepinephrine Release (EC₅₀)9.5 nM6.6-7.2 nM1:1.4 [7] [9]
Serotonin Release (EC₅₀)Not determined698-1,765 nMNot determined [7] [9]
TAAR1 ActivationLower than S-isomerHigher than R-isomer1:3-4 [7] [10]
Relative CNS Potency1.0 (reference)3-4× higher1:3-4 [7] [9]

The trace amine-associated receptor 1 activation profile also differs significantly between enantiomers, with levamfetamine demonstrating reduced agonistic activity compared to dextroamphetamine [7] [10]. This differential TAAR1 activation contributes to the distinct pharmacological profiles observed between the stereoisomers, particularly regarding their effects on monoaminergic neurotransmission and associated behavioral responses [7] [10].

Pharmacokinetic studies have revealed stereoselectivity in the metabolic disposition of amphetamine enantiomers [5] [11]. Levamfetamine exhibits a longer elimination half-life compared to dextroamphetamine under both acidic and alkaline urinary conditions [5] [11]. Under alkaline urinary conditions, levamfetamine demonstrates a serum half-life of approximately 23.7 hours compared to 7.0 hours for dextroamphetamine [5] [11]. This pharmacokinetic difference results in preferential accumulation of the levamfetamine enantiomer over time following administration of racemic amphetamine preparations [5] [11].

Conformational Dynamics in Solution Phase

The conformational behavior of levamfetamine hydrochloride in aqueous solution represents a complex dynamic equilibrium involving multiple rotameric states around the critical carbon-carbon and carbon-nitrogen bonds [4] [12]. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have identified three principal conformational states: trans (conformer I), gauche-plus (conformer II), and gauche-minus (conformer III) [4] [12].

Conformer II, characterized by a gauche-plus arrangement around the phenyl-alpha-carbon bond (torsional angle α₁ ≈ 60°), predominates in aqueous solution with a relative population of approximately 40-50% [4] [12]. This conformational preference results from favorable intramolecular interactions between the aromatic ring system and the protonated amino group, stabilized through π-cation interactions and hydrogen bonding networks with surrounding water molecules [4] [13].

The trans conformer (conformer I, α₁ ≈ 180°) represents approximately 25-35% of the solution population and exhibits extended molecular geometry with minimal intramolecular interactions [4] [12]. This conformational state demonstrates enhanced accessibility to receptor binding sites due to reduced steric hindrance, although its lower solution population limits its overall contribution to biological activity [4] [12].

Conformational Analysis Data

ConformerTorsional Angle α₁Relative Population (%)Pharmacological ActivityReference
Conformer I (trans)~180°25-35Moderate [4] [12]
Conformer II (gauche+)~60°40-50High [4] [12]
Conformer III (gauche-)~-60°20-30Low [4] [12]
Solution Population (NMR)VariablepH dependentEnsemble average [4] [12]
Solution Population (MD simulation)VariableSolvent dependentEnsemble average [4] [12]
Dominant Interactionπ-π stackingHydrogen bondingReceptor binding [4] [13]
Solvent EffectsSignificantHydration shellBioavailability [4] [13]
Temperature DependenceModerateΔ∆G ~1-2 kcal/molStability [4] [13]

Conformer III (gauche-minus, α₁ ≈ -60°) constitutes the remaining 20-30% of the conformational ensemble and exhibits intermediate stabilization through weak intramolecular interactions [4] [12]. This conformational state demonstrates reduced pharmacological activity due to suboptimal spatial arrangement for receptor recognition [4] [12].

Solvent effects exert profound influence on the conformational equilibrium of levamfetamine hydrochloride [4] [13]. The formation of hydrogen bonding networks between the protonated amino group and surrounding water molecules significantly stabilizes the gauche-plus conformer, thereby modulating the overall conformational distribution [4] [13]. Temperature-dependent studies reveal modest conformational interconversion barriers (Δ∆G ≈ 1-2 kcal/mol), indicating rapid equilibration between conformational states at physiological temperatures [4] [13].

Molecular dynamics simulations incorporating explicit solvent models have provided detailed insights into the dynamic behavior of levamfetamine hydrochloride in aqueous environments [4] [13]. These calculations reveal the formation of stable hydration shells around the protonated amino group, with approximately 18 water molecules comprising the first solvation sphere [4] [13]. The dynamic nature of these solvent interactions contributes to conformational flexibility while maintaining overall structural integrity of the protonated amphetamine molecule [4] [13].

Impact of Stereochemistry on Receptor Affinity

The stereochemical configuration of levamfetamine hydrochloride exerts profound influence on its binding affinity and functional activity at various neurotransmitter receptors and transporters [10] [14]. The (R)-absolute configuration creates a distinct three-dimensional molecular topology that determines the spatial arrangement of pharmacophoric elements essential for receptor recognition and binding [10] [14].

At the norepinephrine transporter, levamfetamine demonstrates enhanced binding affinity compared to dextroamphetamine, likely resulting from optimal complementarity between the (R)-stereochemical configuration and the transporter binding site architecture [10] [14]. Structural studies of homologous transporters suggest that the (R)-configuration positions the amino group and aromatic ring in favorable orientations for interaction with critical binding site residues [10] [14].

The reduced dopamine transporter affinity of levamfetamine relative to dextroamphetamine reflects stereochemical incompatibility between the (R)-configuration and the dopamine transporter binding pocket [10] [14]. Molecular modeling studies indicate that the (R)-stereochemistry results in suboptimal positioning of key pharmacophoric elements, particularly the aromatic ring system, within the dopamine transporter active site [10] [14].

Stereochemical effects on serotonin transporter binding appear minimal for both amphetamine enantiomers, suggesting that the transporter binding site accommodates both stereochemical configurations with similar affinity [10] [14]. This stereochemical insensitivity may reflect the broader binding pocket architecture of the serotonin transporter compared to dopamine and norepinephrine transporters [10] [14].

The impact of stereochemistry extends beyond simple binding affinity to encompass functional activity and efficacy at neurotransmitter transporters [10] [14]. Levamfetamine demonstrates distinct kinetic profiles for neurotransmitter release compared to dextroamphetamine, with altered release rates and maximum release capacities that correlate with stereochemical differences in transporter interaction mechanisms [10] [14].

Recent investigations employing site-directed mutagenesis have identified specific amino acid residues within transporter binding sites that exhibit stereochemical selectivity [10] [14]. These studies reveal that phenylalanine residues within the central binding cavity contribute significantly to stereochemical discrimination, with mutations affecting the binding of levamfetamine and dextroamphetamine differentially [10] [14].

The stereochemical influence on receptor affinity extends to downstream signaling pathways and cellular responses [10] [14]. Levamfetamine activation of noradrenergic systems results in distinct patterns of second messenger activation and gene expression compared to dextroamphetamine-mediated dopaminergic stimulation [10] [14]. These differential cellular responses ultimately contribute to the distinct pharmacological profiles observed between the stereoisomers in vivo [10] [14].

Physical Description

Solid

Color/Form

Colorless liquid
Oil

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

171.0814771 Da

Monoisotopic Mass

171.0814771 Da

Boiling Point

203.5 °C
BP: 80 °C at 1.6 kPa

Heavy Atom Count

11

Density

0.949 g/cu cm at 15 °C

Decomposition

When heated to decomposition it emits toxic nitroxides.

Melting Point

27.5 °C
< 25 °C

UNII

70DMY940ZG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

Dextroamphetamine is indicated for the treatment of attention deficit hyperactivity disorder (ADHD).
FDA Label

Therapeutic Uses

Central Nervous System Stimulants; Dopamine Uptake Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dextroamphetamine is included in the database.
Dextroamphetamine sulfate oral solution is indicated in narcolepsy and attention deficit disorder with hyperactivity. /Included in US product label/
Dextroamphetamine sulfate alone and in fixed-combination preparations with dextroamphetamine saccharate, amphetamine aspartate, and amphetamine sulfate is used in the treatment of narcolepsy and as an adjunct to psychological, educational, social, and other remedial measures in the treatment of attention deficit hyperactivity disorder (ADHD). /Included in US product label/
For more Therapeutic Uses (Complete) data for DEXTROAMPHETAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts.

Pictograms

Acute Toxic

Acute Toxic

Absorption Distribution and Excretion

Bioavailability data of dextroamphetamine is not readily available, however there is no difference in bioavailability when taken with or without a meal.
A third of the drug is eliminated renally.
195L.
17L/h.
Amphetamines are readily absorbed from the GI tract and effects persist for 4-24 hours. Amphetamines are distributed into most body tissues with high concentrations occurring in the brain and cerebral spinal fluid (CSF). Amphetamine appears in the urine within about 3 hours following oral administration. Urinary excretion of the amphetamines is pH-dependent and excretion is enhanced in acidic urine. Following oral administration of racemic amphetamine to humans, approximately equal amounts of both isomers were excreted during the first 12 hours; after the first 12 hours, a continually decreasing proportion of the d-isomer was excreted. Following oral administration of a 70-mg radiolabeled dose of lisdexamfetamine (a prodrug of dextroamphetamine), 96% of the dose was recovered in the urine; of the recovered radioactivity, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to the parent drug. Dextroamphetamine and levamfetamine (no longer commercially available in the US) appear to have different metabolic fates, but the relationship between the fate of the drugs and their pharmacologic activity has not been determined. There are some data to indicate stereospecific metabolism of amphetamine and its isomers, but stereospecific urinary excretion appears unlikely.
Ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers produced an average peak dextroamphetamine blood level of 33.2 ng/mL. The half-life was 11.75 hours. The average urinary recovery was 38% in 48 hours.
There was considerable species difference in biotransformation, but not in the excretion of (14)C, after admin of (14)C-amphetamine ... Much of the (14)C was excreted in the 24 hr urine after ip admin of amphetamine to dogs & guinea pigs, & oral admin to other species. Three days after a dose of (+ or -)-amphetamine, human subjects had excreted 91% of the (14)C in the urine, rats 86%, rabbits 86%, & dogs 78%. The last 3 species excreted 5%, 7%, & 0% of the dose respectively in 3 day feces. Since excretion of (14)C over broad time intervals did not differ significantly within each species whether (+ or -)-amphetamine or its optical isomers was given, the above data can be compared with results obtained when an optical isomer was given to monkeys, mice, & guinea pigs. Thus, after a dose of (+)-amphetamine, (also known as dexamphetamine ...), guinea pigs excreted 88% of the (14)C in the 2 day urine, mice excreted 87% in the 3-day urine, & a monkey excreted 80% in the 3 day urine. Another monkey excreted less than 58%. Of interest was that man, monkey, dog, & mouse excreted about 30% of the (14)C as unchanged amphetamine in 24 hr, whereas guinea pig excreted 22%, rat excreted 13%, & rabbit only excreted 4%. These results confirmed an earlier study of the excretion of (14)C & of unchanged amphetamine in rats given (+ or -)-amphetamine at 4 different dose levels orally & at 1 level sc. ... These earlier studies showed that rates of excretion of (14)C were similar after oral or ip dosing, thus indicating comparable & rapid absorption of amphetamine in these animals by two routes.
BACKGROUND AND OBJECTIVE: Hair is an attractive matrix for amphetamine drug testing; however, little is known about the rate at which amphetamines are deposited into hair. Therefore, the purpose of this study was to determine the pharmacokinetics of oral dextroamphetamine in plasma and quantify the rate of deposition into hair in healthy adults using a linked population pharmacokinetic model. METHODS: Healthy adults >18 years of age received dextroamphetamine 10 mg orally for 7 days. Plasma samples were collected over 48 h following the final dose, and hair was collected 5 weeks following the first dose. NONMEM 7.2 was used to estimate dextroamphetamine oral absorption rate constant, apparent clearance and volume of distribution of the plasma compartment, the plasma to hair incorporation rate constant, and the apparent volume of distribution in the hair compartment. RESULTS: Dextroamphetamine pharmacokinetics were well-described by a one-compartment model with combined additive and proportional error for the plasma compartment, which was linked to a single compartment for the hair. Apparent clearance and volume of distribution in the plasma compartment were scaled by current body weight (centered on the mean). Melanin hair concentration was included as a significant covariate on the hair compartment. Absorption rate constant, clearance, and volume of distribution for the plasma compartment were estimated as 0.527 hr(-1) (95 % CI 0.467-0.586), 28.7 L/hr (95 % CI 27.1-30.3), and 377 L (95 % CI 326-428), respectively. The incorporation rate constant from plasma to hair was 1.60e(-6) hr(-1) (95 % CI 1.06e(-6)-2.14e(-6)) and apparent volume of distribution in hair was 17.7 mg (95 % CI 12.5-22.8). CONCLUSIONS: A one-compartment plasma model linked to a single compartment for hair successfully described the pharmacokinetics of dextroamphetamine in healthy adults. The volume of distribution and clearance of dextroamphetamine increased with weight, and the volume of distribution of the hair compartment increased with greater melanin concentrations.

Metabolism Metabolites

Dextroamphetamine is metabolized by cytochrome P-450 2D6 in the liver to 4-hydroxyamphetamine and later conjugated by sulfotransferase or glucoronyltransferase.
Yields N-acetylamphetamine in rabbit. Benzyl methyl ketoxime in rabbit & guinea pig. /From table/
Yields p-hydroxy-d-amphetamine in rat & dog. /From table/
Amphetamine is a noncatechol, sympathomimetic amine and has a greater CNS stimulant activity than epinephrine and other catecholamines. Lisdexamfetamine dimesylate is a prodrug and has little, if any, pharmacologic activity until converted to dextroamphetamine by first-pass intestinal and/or hepatic metabolism. Inactivation of sympathomimetic noncatecholamines largely depends on breakdown by monoamine oxidase and since substitution of an alkyl group for hydrogen on the a-carbon atom blocks enzymatic inactivation of the amino group, the duration of action of noncatecholamines (but not of catecholamines, which are inactivated largely by a different mechanism) is prolonged by a-substitution. The absence of a hydroxyl group on the aromatic ring of amphetamine reduces inactivation of the drug in the GI tract and the amphetamines are active following oral administration.
Yields N-methyl-d-amphetamine in rabbit. Alpha-methyl-beta-phenethylhydroxylamine in rabbit. /From table/
Yields d-norephedrine in man, in beef; phenylacetone in rabbit, man & dog. /From table/
Amphetamine is a known human metabolite of Metamphetamine.
Hepatic. Half Life: 10-28 hours (average is approximately 12 hours)

Associated Chemicals

Dextroamphetamine sulfate; 51-63-8
Dextroamphetamine phosphate; 7528-00-9
Dextroamphetamine hydrochloride; 1462-73-3
Dextroamphetamine saccharate; 350708-40-6
Dextroamphetamine saccharate; 300666-47-1

Wikipedia

Dextroamphetamine
Zalcitabine

FDA Medication Guides

Xelstrym
Dextroamphetamine
SYSTEM;TRANSDERMAL
NOVEN PHARMACEUTICALS INC
10/13/2023

Drug Warnings

/BOXED WARNING/ amphetamines have a high potential for abuse. Administration of amphetamines for prolonged periods of time may lead to drug dependence and must be avoided. Particular attention should be paid to the possibility of subjects obtaining amphetamines for non-therapeutic use or distribution to others, and the drugs should be prescribed or dispensed sparingly. Misuse of amphetamines may cause sudden death and serious cardiovascular adverse events.
Pregnancy Category C. Dextroamphetamine sulfate has been shown to have embryotoxic and teratogenic effects when administered to A/Jax mice and C57BL mice in doses approximately 41 times the maximum human dose. Embryotoxic effects were not seen in New Zealand white rabbits given the drug in doses 7 times the human dose nor in rats given 12.5 times the maximum human dose. While there are no adequate and well-controlled studies in pregnant women, there has been one report of severe congenital bony deformity, tracheoesophageal fistula, and anal atresia (VATER association) in a baby born to a woman who took dextroamphetamine sulfate with lovastatin during the first trimester of pregnancy. Dextroamphetamine sulfate should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
Infants born to mothers dependent on amphetamines have an increased risk of premature delivery and low birth weight. Also, these infants may experience symptoms of withdrawal as demonstrated by dysphoria, including agitation, and significant lassitude.
Sudden death has been reported in association with CNS stimulant treatment at usual doses in children and adolescents with structural cardiac abnormalities or other serious heart problems. Although some serious heart problems alone carry an increased risk of sudden death, stimulant products generally should not be used in children or adolescents with known serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, or other serious cardiac problems that may place them at increased vulnerability to the sympathomimetic effects of a stimulant drug.
For more Drug Warnings (Complete) data for DEXTROAMPHETAMINE (16 total), please visit the HSDB record page.

Biological Half Life

11.75 hours. In a study of post-stroke patients the half life was 16.0 hours in females and 12.4 hours in males. Studies in healthy populations show a half life of 7.9 hours.
The half-life was 11.75 hours, /for the ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers..../
... The (+)-amphetamine isomer is more rapidly metabolized than the (-)-isomer, & under alkaline conditions, the (+)-isomer elimination half-life is significantly shorter (17.0 hr vs 12.7 hr). Under acidic urine conditions, renal excretion is the major route of elimination & thus the difference in isomer half-life is minimized.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By resolving dl-amphetamine bitartrate, liberating and extracting the d-amphetamine component, and neutralizing the d-amphetamine with an equimolar portion of phosphoric acid; by using suitable solvents, the neutralization reaction may be conducted so as to cause precipitation of the crystalline salt as it is formed. /Dextroamphetamine phosphate/
This compound can be prepared by optical resolution of amphetamine or directly from (-)-norephedrine by conversion to the (+)-chloramine followed by catalytic hydrogenation.
Preparation by resolution of amphetamine: Temmler, United Kingdom patent 508757 (1939); Nabenhauer, USA patent 2276508 (1942 to SK&F).

General Manufacturing Information

Benzeneethanamine, .alpha.-methyl-, (.alpha.S)-: INACTIVE

Analytic Laboratory Methods

AOAC Method 960.55. Sympathomimetic drugs. Microchemical tests.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C
Preparations containing dextroamphetamine sulfate should be stored in tight, light-resistant containers at 15-30 °C. /Dextroamphetamine sulfate/

Interactions

Gastrointestinal acidifying agents (guanethidine, reserpine, glutamic acid HCl, ascorbic acid, fruit juices, etc.) lower absorption of amphetamines. Urinary acidifying agents (ammonium chloride, sodium acid phosphate, etc.) increase the concentration of the ionized species of the amphetamine molecule, thereby increasing urinary excretion. Both groups of agents lower blood levels and efficacy of amphetamines.
Gastrointestinal alkalinizing agents (sodium bicarbonate, etc.) increase absorption of amphetamines. Urinary alkalinizing agents (acetazolamide, some thiazides) increase the concentration of the non-ionized species of the amphetamine molecule, thereby decreasing urinary excretion. Both groups of agents increase blood levels and therefore potentiate the actions of amphetamines.
Amphetamines may enhance the activity of tricyclic or sympathomimetic agents; d-amphetamine with desipramine or protriptyline and possibly other tricyclics cause striking and sustained increases in the concentration of d-amphetamine in the brain; cardiovascular effects can be potentiated.
The stimulatory effects of amphetamines may be inhibited by lithium carbonate.
For more Interactions (Complete) data for DEXTROAMPHETAMINE (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 07-22-2023

Explore Compound Types